N-Boc-PEG24-alcohol
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Overview
Description
N-Boc-PEG24-alcohol is a polyethylene glycol-based compound that contains a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The hydrophilic polyethylene glycol spacer in this compound increases its solubility in aqueous media, making it a versatile tool in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG24-alcohol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended by reacting the protected amino group with ethylene oxide or other suitable reagents under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the terminal end of the polyethylene glycol chain through a reaction with a suitable alcohol or by using a hydroxyl-containing polyethylene glycol derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to remove impurities and obtain the desired compound.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC), to ensure its purity and consistency
Chemical Reactions Analysis
Types of Reactions
N-Boc-PEG24-alcohol undergoes various chemical reactions, including:
Deprotection: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine. Common reagents for this reaction include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form ethers or esters.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4)
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, acyl chlorides
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Major Products Formed
Scientific Research Applications
N-Boc-PEG24-alcohol has a wide range of scientific research applications, including:
Mechanism of Action
N-Boc-PEG24-alcohol exerts its effects primarily through its role as a linker in PROTACs. The polyethylene glycol spacer increases the solubility and stability of the PROTAC molecule, while the Boc-protected amino group allows for selective deprotection and subsequent conjugation with target proteins. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, facilitating the formation of complex molecules that can selectively degrade target proteins via the ubiquitin-proteasome system .
Comparison with Similar Compounds
N-Boc-PEG24-alcohol can be compared with other similar compounds, such as:
N-Boc-PEG12-alcohol: Contains a shorter polyethylene glycol chain, resulting in different solubility and stability properties.
N-Boc-PEG16-alcohol: Similar to this compound but with a shorter polyethylene glycol chain.
N-Boc-PEG32-alcohol: Contains a longer polyethylene glycol chain, which may affect its solubility and stability in different media.
This compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility, stability, and reactivity for various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H107NO26/c1-53(2,3)80-52(56)54-4-6-57-8-10-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-51-49-78-47-45-76-43-41-74-39-37-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-9-58-7-5-55/h55H,4-51H2,1-3H3,(H,54,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFJBNFYDDQMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H107NO26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1174.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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